

Preparation of Quizartinib (AC220) Stock Solutions for In Vitro Cellular Assays

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Compound of Interest

Compound Name: Quizartinib

Cat. No.: B1680412

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Introduction

Quizartinib, also known as AC220, is a potent and highly selective second-generation, type II FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1][2] It demonstrates significant activity against both FLT3 internal tandem duplication (FLT3-ITD) mutations and wild-type FLT3.[3] Activating mutations in the FLT3 gene are common drivers in Acute Myeloid Leukemia (AML), making **Quizartinib** a critical tool for both basic research and clinical applications.[1][4] Given its potency in the nanomolar range, the accuracy and reproducibility of in vitro experiments are critically dependent on the correct preparation, storage, and use of **Quizartinib** stock solutions.[5] This document provides a comprehensive, field-proven guide for researchers to prepare and handle **Quizartinib** for cell culture applications, ensuring experimental integrity and validity.

Quizartinib: Key Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its proper handling. The key characteristics of **Quizartinib** are summarized below.

| Property | Value | Source(s) |
|-------------------|----------------------------------------------------------------------------------------------------------------------|---------------|
| Chemical Name | N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N'-[4-[7-[2-(4-morpholinyl)ethoxy]imidazo[2,1-b]benzothiazol-2-yl]phenyl]urea | [5] |
| Synonyms | AC220 | [2][6] |
| Molecular Formula | C ₂₉ H ₃₂ N ₆ O ₄ S | [5][7] |
| Molecular Weight | 560.67 g/mol | [7][8] |
| CAS Number | 950769-58-1 | [1][5][8] |
| Appearance | White to light yellow solid/crystalline solid | [2][6] |
| Purity | ≥98% | [5][7] |
| Solubility | DMSO: ≥33 mg/mL (≥58.86 mM) Ethanol: Insoluble (<1 mg/mL) Water: Insoluble | [2][8][9][10] |

Note on Solubility: The high solubility of **Quizartinib** in Dimethyl Sulfoxide (DMSO) makes it the solvent of choice for preparing high-concentration stock solutions for cell-based assays.[5] It is crucial to use anhydrous, high-purity DMSO, as moisture can negatively impact the solubility and stability of the compound.[3][8]

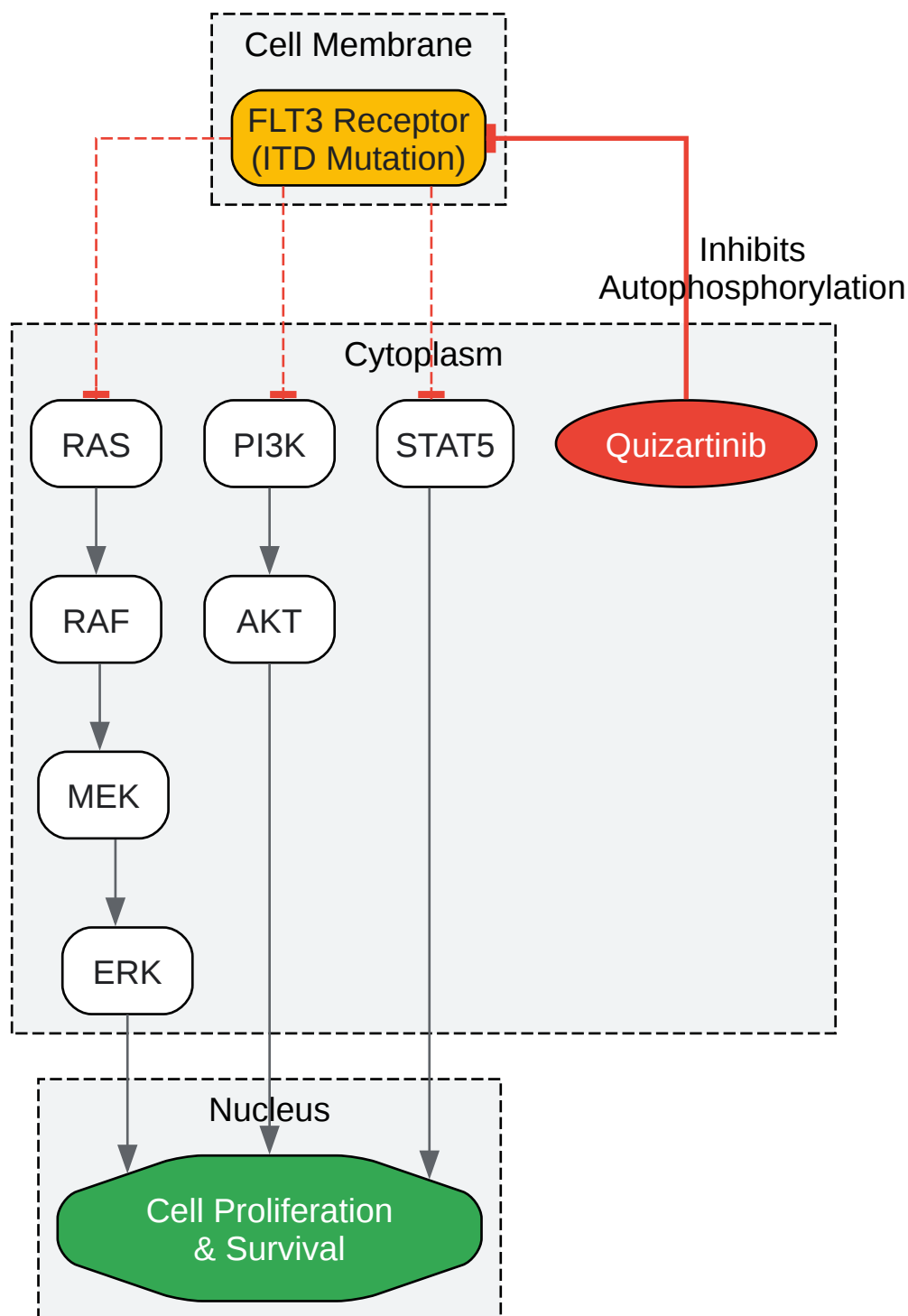
Mechanism of Action: Targeting FLT3 Signaling

The FLT3 receptor tyrosine kinase is a critical regulator of hematopoiesis.[11] In approximately 30% of AML cases, mutations such as internal tandem duplications (ITD) in the juxtamembrane domain cause constitutive, ligand-independent activation of the receptor.[12][13] This aberrant signaling drives uncontrolled proliferation and survival of leukemic cells through the activation of downstream pathways, including STAT5, RAS/MAPK/ERK, and PI3K/AKT.[11][12][14]

Quizartinib functions by binding to the ATP-binding pocket of the FLT3 kinase domain, stabilizing it in an inactive conformation.[15][16] This action prevents receptor

autophosphorylation, thereby blocking the initiation of these downstream pro-survival signals and ultimately inducing apoptosis in FLT3-dependent cancer cells.[11][12][16]

Quizartinib Inhibition of Constitutively Active FLT3 Signaling



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Caption: **Quizartinib** blocks constitutive FLT3-ITD signaling.

Core Protocol: Preparation of a 10 mM Quizartinib Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a standard starting concentration for most in vitro applications.

Principle: Creating a high-concentration primary stock solution is essential for minimizing the volume of solvent (DMSO) added to the final cell culture medium. High concentrations of DMSO can be toxic to cells and can influence experimental outcomes. Therefore, the goal is to keep the final DMSO concentration in the culture well below 0.5%, and ideally at or below 0.1%.

Materials and Equipment:

- **Quizartinib** powder (purity $\geq 98\%$)
- Anhydrous, sterile-filtered DMSO (cell culture grade)
- Calibrated analytical balance
- Sterile, amber-colored microcentrifuge tubes or cryovials
- Sterile, positive displacement pipettes and tips
- Vortex mixer
- Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Workflow Diagram:

Caption: Workflow for **Quizartinib** stock solution preparation.

Step-by-Step Procedure:

- Calculation: Determine the mass of **Quizartinib** required. For a 10 mM solution, use the following formula:

- $\text{Mass (mg)} = \text{Desired Volume (mL)} \times 10 \text{ mM} \times 560.67 \text{ (g/mol)} / 1000$
- Example for 1 mL of 10 mM stock: $\text{Mass} = 1 \text{ mL} \times 10 \text{ mmol/L} \times 0.56067 \text{ g/mmol} = 5.61 \text{ mg}$
- Weighing: In a sterile environment (e.g., a biological safety cabinet), carefully weigh the calculated amount of **Quizartinib** powder into a sterile amber microcentrifuge tube.
 - Expert Tip: **Quizartinib** is a potent compound. Always handle with appropriate PPE.^[17]
^[18] Weighing directly into the storage tube minimizes transfer loss and contamination risk.
- Solubilization: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube containing the **Quizartinib** powder.
 - Example: For 5.61 mg of **Quizartinib**, add 1.0 mL of DMSO.
- Dissolution: Tightly cap the tube and vortex at room temperature for 2-5 minutes until the powder is completely dissolved. A clear, homogenous solution should be observed. Sonication can be used to aid dissolution if necessary.^[9]
- Aliquotting: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots (e.g., 10-50 μL) in sterile amber cryovials.^[19]
- Storage: Store the aliquots protected from light.
 - Long-term storage (up to 1 year): -80°C .^[8]^[9]
 - Short-term storage (up to 1 month): -20°C .^[8]

Application Protocol: Diluting Stock for Cell-Based Assays

Principle: Serial dilution is performed to achieve the desired final nanomolar concentrations of **Quizartinib** in the cell culture medium while ensuring the final DMSO concentration remains non-toxic to the cells. A vehicle control (DMSO alone) at the same final concentration must always be included in experiments.

Example Calculation: Preparing a 1 μM final concentration

- Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock by diluting the 10 mM primary stock 1:10 in sterile cell culture medium or PBS.
 - 10 μ L of 10 mM stock + 90 μ L of medium = 100 μ L of 1 mM solution.
- Final Working Solution: Dilute the intermediate stock to achieve the final desired concentration in the total volume of the culture well. For a final concentration of 1 μ M (1000 nM) in a well containing 1 mL of medium, you would perform a 1:1000 dilution.
 - 1 μ L of 1 mM intermediate stock + 999 μ L of cell culture medium = 1 mL of 1 μ M working solution.
 - The final DMSO concentration in this example would be 0.01%, which is well-tolerated by most cell lines.

Troubleshooting

| Problem | Potential Cause(s) | Solution(s) |
|-----------------------------------|------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|
| Precipitation in stock solution | Moisture in DMSO; incorrect solvent; low temperature storage of aqueous dilutions. | Use fresh, anhydrous DMSO. [3] Ensure complete dissolution before freezing. Do not store aqueous dilutions for more than one day.[6] |
| Inconsistent experimental results | Degradation of stock due to multiple freeze-thaw cycles; inaccurate pipetting. | Use single-use aliquots.[19] Regularly calibrate pipettes. Always include positive and negative controls. |
| Cell toxicity in vehicle control | Final DMSO concentration is too high. | Recalculate dilutions to ensure the final DMSO concentration is $\leq 0.1\%$. Perform a DMSO toxicity curve for your specific cell line. |

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